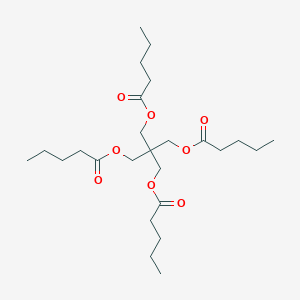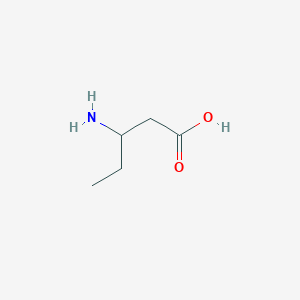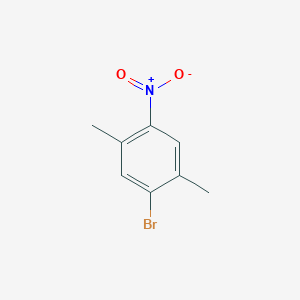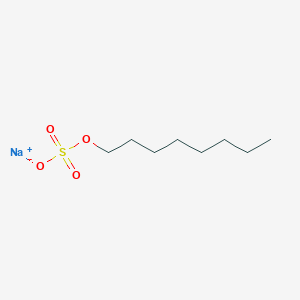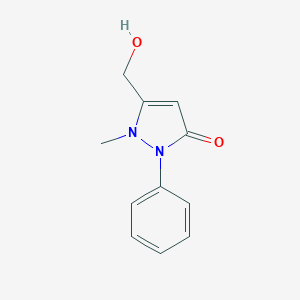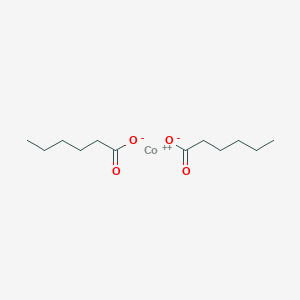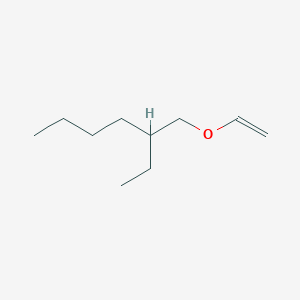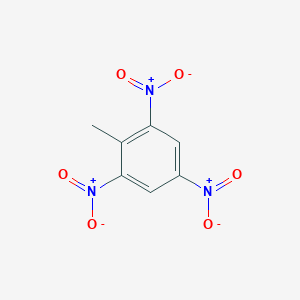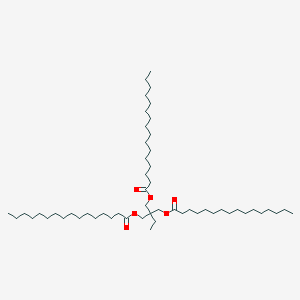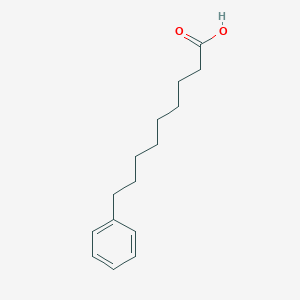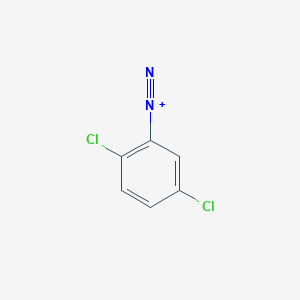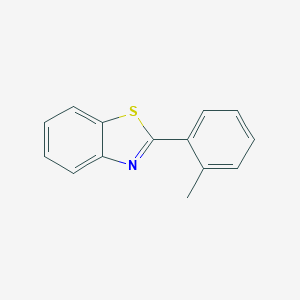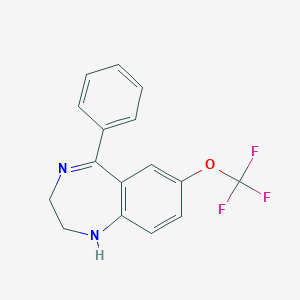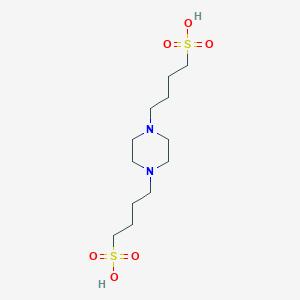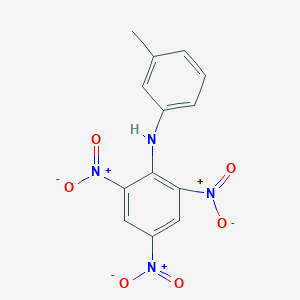
N-Picryl-m-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Picryl-m-toluidine (NPT) is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. NPT is a derivative of the aromatic amine, m-toluidine, and is commonly used as a reagent in the synthesis of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Picryl-m-toluidine involves the reaction of the nitro group with ROS, which leads to the formation of a stable nitroxide radical. The formation of the nitroxide radical is accompanied by a change in the optical properties of N-Picryl-m-toluidine, which can be measured spectroscopically.
Effets Biochimiques Et Physiologiques
N-Picryl-m-toluidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to protect cells from oxidative stress and to inhibit the proliferation of cancer cells. N-Picryl-m-toluidine has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Picryl-m-toluidine is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, N-Picryl-m-toluidine has some limitations, including its potential toxicity and the fact that it can only detect certain types of ROS.
Orientations Futures
There are several future directions for the use of N-Picryl-m-toluidine in scientific research. One area of interest is the development of new derivatives of N-Picryl-m-toluidine that can detect a wider range of ROS. Another area of interest is the use of N-Picryl-m-toluidine in the development of new antioxidant therapies for the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, N-Picryl-m-toluidine is a valuable reagent for scientific research applications, particularly in the detection of ROS and the measurement of antioxidant activity. Its well-established synthesis method and high sensitivity make it a versatile tool for laboratory experiments. Further research is needed to explore the full potential of N-Picryl-m-toluidine in the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of N-Picryl-m-toluidine involves the nitration of m-toluidine with a mixture of nitric and sulfuric acids. The resulting product is then purified by recrystallization from a suitable solvent. The synthesis of N-Picryl-m-toluidine is a well-established procedure, and the purity and yield of the product can be easily controlled.
Applications De Recherche Scientifique
N-Picryl-m-toluidine is widely used in scientific research as a reagent for the detection of free radicals and other reactive oxygen species (ROS). It is also used as a probe for the measurement of antioxidant activity in biological samples. N-Picryl-m-toluidine is a highly sensitive and specific reagent that can detect ROS at low concentrations.
Propriétés
Numéro CAS |
16552-38-8 |
|---|---|
Nom du produit |
N-Picryl-m-toluidine |
Formule moléculaire |
C13H10N4O6 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-3-2-4-9(5-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
Clé InChI |
ZUENYUGGLWYBTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
N-Picryl-m-toluidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



